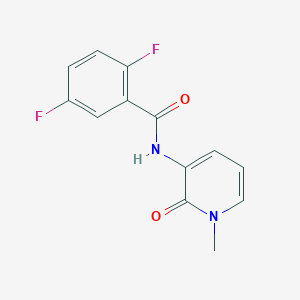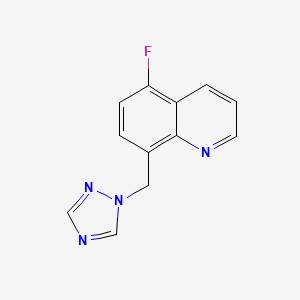
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline (FTQ) is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FTQ belongs to the class of quinoline compounds and is characterized by the presence of a triazole moiety at position 8. This unique structure confers FTQ with a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the inhibition of bacterial and fungal growth. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline in lab experiments include its high yield synthesis method, its broad range of biological activities, and its low toxicity in normal cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
未来方向
For 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline research include the development of more efficient synthesis methods, the optimization of its bioavailability, and the exploration of its potential use in combination therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
合成方法
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triethylsilane. Another method involves the reaction of 8-bromoquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triphenylphosphine. Both methods result in the formation of this compound with high yields.
科学研究应用
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes this compound a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.
In infectious disease research, this compound has been shown to have anti-microbial properties against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the treatment of malaria.
属性
IUPAC Name |
5-fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-4-3-9(6-17-8-14-7-16-17)12-10(11)2-1-5-15-12/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXGHIIYQFCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
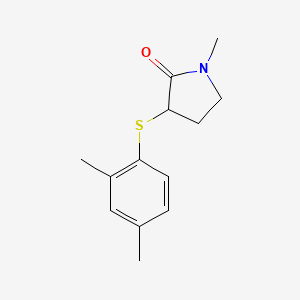
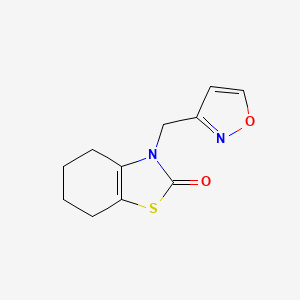
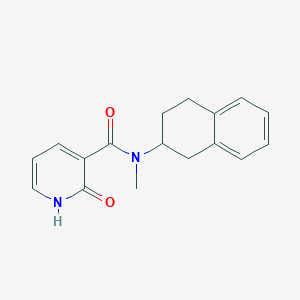
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
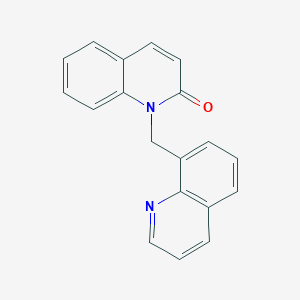
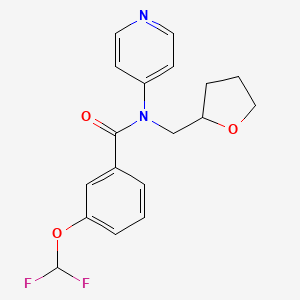
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

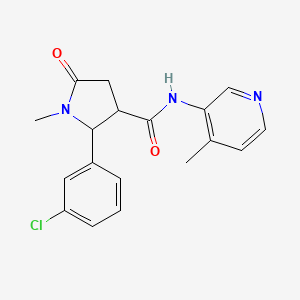
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
